PPARγ Transactivation Potency: Troglitazone Exhibits 9.2-Fold Lower Potency than Rosiglitazone in Human Receptor Assays
Troglitazone activates human PPARγ with an EC50 of 550 nM in cell-based transactivation assays, compared to rosiglitazone's EC50 of 60 nM under comparable conditions . This 9.2-fold difference in potency is consistent across multiple independent studies [1]. Pioglitazone exhibits intermediate potency (EC50 ~300-500 nM) but, unlike troglitazone, displays measurable PPARα activity at higher concentrations [2].
| Evidence Dimension | PPARγ transactivation potency (EC50) |
|---|---|
| Target Compound Data | 550 nM (human PPARγ) |
| Comparator Or Baseline | Rosiglitazone: 60 nM; Pioglitazone: 300-500 nM (range) |
| Quantified Difference | Troglitazone is 9.2-fold less potent than rosiglitazone; approximately equipotent to pioglitazone |
| Conditions | Cell-based PPARγ-GAL4 transactivation assay; human receptor |
Why This Matters
For researchers requiring a lower-potency PPARγ agonist to minimize receptor saturation or to study partial agonism, troglitazone offers a distinct potency profile compared to the more potent rosiglitazone.
- [1] Camp, H. S., Li, O., Wise, S. C., Hong, Y. H., Frankowski, C. L., Shen, X., Vanbogelen, R., & Leff, T. (2000). Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone. Diabetes, 49(4), 539-547. View Source
- [2] Sakamoto, J., Kimura, H., Moriyama, S., Odaka, H., Momose, Y., Sugiyama, Y., & Sawada, H. (2000). Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone. Biochemical and Biophysical Research Communications, 278(3), 704-711. View Source
